Cas no 836-43-1 (p-Benzyloxybenzyl Alcohol)

p-Benzyloxybenzyl Alcohol structure
p-Benzyloxybenzyl Alcohol structure
商品名:p-Benzyloxybenzyl Alcohol
CAS番号:836-43-1
MF:C14H14O2
メガワット:214.259764194489
MDL:MFCD00004654
CID:83127
PubChem ID:87564503

p-Benzyloxybenzyl Alcohol 化学的及び物理的性質

名前と識別子

    • (4-(Benzyloxy)phenyl)methanol
    • p-benzyloxybenzyl chloride
    • p-Benzyloxybenzyl Alcohol
    • 4-Benzyloxybenzyl alcohol
    • (4-phenylmethoxyphenyl)methanol
    • 4-(Phenylmethoxy)benzenemethanol (ACI)
    • Benzyl alcohol, p-(benzyloxy)- (6CI, 7CI, 8CI)
    • (4-Benzyloxyphenyl)methanol
    • 4-(Benzyloxy)benzyl alcohol
    • 4-Benzyloxybenzenemethanol
    • NSC 131675
    • MFCD00004654
    • FT-0662863
    • Z26232092
    • 4-(PHENYLMETHOXY)BENZENEMETHANOL
    • 4-Benzyloxybenzyl alcohol, 97%
    • Benzenemethanol, 4-(phenylmethoxy)-
    • 836-43-1
    • (4-benzyloxy-phenyl)-methanol
    • 4-(benzyloxy)-benzyl alcohol
    • CS-0105228
    • NS00038266
    • [4-(Benzyloxy)phenyl]methanol #
    • NSC-131675
    • UNII-2YM4AM9F9J
    • EN300-155319
    • DS-3965
    • Wang resin, 100-200 mesh particle size, extent of labeling: 1.1 mmol/g loading
    • StratoSpheres(TM) PL-Wang resin, 100-200 mesh, extent of labeling: 0.9 mmol/g loading, 1 % cross-linked
    • EINECS 212-649-9
    • AMY30258
    • Wang resin, extent of labeling: ~1.7 mmol/g loading
    • FT-0617667
    • Wang resin, extent of labeling: 1.0 mmol/g loading
    • Wang resin, extent of labeling: 0.5-0.7 mmol per g resin
    • NSC131675
    • AB6300
    • StratoSpheres(TM) PL-Wang resin, 50-100 mesh, extent of labeling: 1.7 mmol/g loading, 1 % cross-linked
    • BENZYL ALCOHOL, P-(BENZYLOXY)-
    • DTXSID50232450
    • Q27110097
    • SCHEMBL126452
    • CHEMBL3278094
    • Wang resin, extent of labeling: ~1.0 mmol/g loading
    • AN-465/13145005
    • AKOS000249554
    • Wang resin, extent of labeling: 0.6-1.0 mmol/g loading
    • B1602
    • SY048605
    • [4-(Benzyloxy)phenyl]methanol
    • ST50308574
    • 4-hydroxymethylphenoxy phenyl methane
    • CHEBI:29486
    • 4-Benzyloxybenzylalcohol
    • 2YM4AM9F9J
    • StratoSpheres(TM) PL-Wang resin, 100-200 mesh, extent of labeling: 1.7 mmol/g loading, 1 % cross-linked
    • DB-056729
    • STK513755
    • 1228345-97-8
    • DB-362090
    • (4-Benzyloxyphenyl)methanol; 4-(Benzyloxy)benzyl Alcohol; 4-(Phenylmethoxy)benzenemethanol; NSC 131675
    • DTXCID50154941
    • RARECHEM AL BD 0087
    • ZERENEX E/4047913
    • 4-Benzyloxybenzyl alcohol 95+%
    • 4-BENZYLOXYBENZYL ALCOHOL 98%
    • MDL: MFCD00004654
    • インチ: 1S/C14H14O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2
    • InChIKey: OEBIVOHKFYSBPE-UHFFFAOYSA-N
    • ほほえんだ: OCC1C=CC(OCC2C=CC=CC=2)=CC=1
    • BRN: 1877819

計算された属性

  • せいみつぶんしりょう: 214.09900
  • どういたいしつりょう: 214.099
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 16
  • 回転可能化学結合数: 4
  • 複雑さ: 179
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 29.5A^2
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.0781 (rough estimate)
  • ゆうかいてん: 84.0 to 89.0 deg-C
  • ふってん: 371.9°C at 760 mmHg
  • フラッシュポイント: 170.6 °C
  • 屈折率: 1.5300 (estimate)
  • ようかいど: メタノール
  • PSA: 29.46000
  • LogP: 2.75790
  • 酸性度係数(pKa): 14.52±0.10(Predicted)
  • ようかいせい: 未確定

p-Benzyloxybenzyl Alcohol セキュリティ情報

  • 危害声明: H315-H319
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:3
  • 危険カテゴリコード: 36/38-36/37/38-20/21/22
  • セキュリティの説明: S22-S24/25
  • 危険物標識: Xi
  • リスク用語:R36/37/38
  • ちょぞうじょうけん:Store at RT.
  • 危険レベル:IRRITANT

p-Benzyloxybenzyl Alcohol 税関データ

  • 税関コード:2909499000
  • 税関データ:

    中国税関コード:

    2909499000

    概要:

    29094949000他のエーテルアルコールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    290949000。エーテルアルコール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%. General tariff:30.0%

p-Benzyloxybenzyl Alcohol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
B286215-25g
p-Benzyloxybenzyl Alcohol
836-43-1
25g
$ 110.00 2022-06-07
Enamine
EN300-155319-1.0g
[4-(benzyloxy)phenyl]methanol
836-43-1 95%
1.0g
$26.0 2023-02-14
TRC
B286215-50 g
p-Benzyloxybenzyl Alcohol
836-43-1
50g
$ 225.00 2022-01-12
TRC
B286215-2.5g
p-Benzyloxybenzyl Alcohol
836-43-1
2.5g
$ 75.00 2023-04-18
Ambeed
A236599-500g
(4-(Benzyloxy)phenyl)methanol
836-43-1 95%
500g
$434.0 2025-02-20
eNovation Chemicals LLC
D397853-25g
4-Benzyloxybenzyl alcohol
836-43-1 97%
25g
$245 2024-05-24
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A14949-10g
4-Benzyloxybenzyl alcohol, 98+%
836-43-1 98+%
10g
¥535.00 2023-03-16
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1175868-1g
(4-(Benzyloxy)phenyl)methanol
836-43-1 98%
1g
¥42.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1175868-100g
(4-(Benzyloxy)phenyl)methanol
836-43-1 98%
100g
¥877.00 2024-07-28
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B834258-5g
4-BENZYLOXYBENZYL ALCOHOL
836-43-1 97%
5g
¥107.00 2022-09-02

p-Benzyloxybenzyl Alcohol 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Catalysts: Zirconium tetrahydroxide (partially hydrated) Solvents: Isopropanol ;  15 min, 60 °C
リファレンス
A Mild and Efficient Flow Procedure for the Transfer Hydrogenation of Ketones and Aldehydes using Hydrous Zirconia
Battilocchio, Claudio; et al, Organic Letters, 2013, 15(9), 2278-2281

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Water Catalysts: β-Cyclodextrin Solvents: Methanol
リファレンス
Selective deprotection of tetrahydropyranyl ethers catalyzed by β-cyclodextrin in water
Reddy, M. Arjun; et al, New Journal of Chemistry, 2001, 25(3), 359-360

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Cerate(2-), nonakis(nitrato-κO)[μ3-[orthoperiodato(5-)-κO:κO′:κO′′]]tri-, hydrog… ;  5 min, rt
リファレンス
[Ce(NO3)3]3.H2IO6. Efficient oxidation reactions under solvent-free conditions
Shirini, F.; et al, Journal of Chemical Research, 2006, (1), 29-31

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Cesium carbonate ,  Oxygen ,  Sodium borohydride Catalysts: Iridium(1+), [4,4′-bis(1,1-dimethylethyl)-2,2′-bipyridine-κN1,κN1′]bis[3,5-diflu… Solvents: Dichloromethane ;  rt → 40 °C; 40 h, 40 °C
1.2 Reagents: Water
リファレンス
A General Method for Photocatalytic Decarboxylative Hydroxylation of Carboxylic Acids
Khan, Shah Nawaz; et al, Journal of Organic Chemistry, 2020, 85(7), 5019-5026

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  70 min, 60 °C
2.1 Reagents: Sodium borohydride Solvents: Methanol ;  0 °C; 1 h, rt; rt → 0 °C
2.2 Reagents: Water ;  0 °C
リファレンス
Oxoammonium-Mediated Allylsilane-Ether Coupling Reaction
Carlet, Federica; et al, European Journal of Organic Chemistry, 2021, 2021(15), 2162-2168

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid (silica supported) Solvents: Methanol ;  6 min, reflux
リファレンス
Silica triflate as a new, mild and efficient catalyst for tetrahydropyranylation of alcohols and deprotection of tetrahydropyranyl ethers
Shirini, F.; et al, Phosphorus, 2007, 182(9), 2235-2240

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether
リファレンス
Solid phase Diels-Alder/retro Diels-Alder reactions. A new method for traceless linker strategy
Blanco, Luis; et al, Tetrahedron Letters, 2000, 41(41), 7875-7878

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: (T-4)-(Bromato-κO)tris(nitrato-κO)cerium ;  1 min, rt
リファレンス
(NO3)3CeBrO3. Solvent-free oxidation of alcohols and deprotection and oxidative deprotection of trimethylsilyl ethers
Shirini, Farhad; et al, Synthetic Communications, 2005, 35(22), 2913-2919

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: Trifluoromethanesulfonic acid (Silica supported) Solvents: Methanol ;  3 min, reflux
リファレンス
Silica Triflate as a New, Efficient, and Reusable Reagent for the Chemoselective Silylation of Alcohols and Phenols and Deprotection of Silyl Ethers
Shirini, F.; et al, Phosphorus, 2008, 183(1), 168-177

ごうせいかいろ 10

はんのうじょうけん
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  3.5 h, reflux
リファレンス
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride
リファレンス
Methanolysis (solvolysis) and synthesis of 4'-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds
Jorge, Jorge Armando Luis; et al, Journal of the Chemical Society, 1981, (1), 100-3

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Chloro[1,3-dihydro-1-[2-[methyl[[(1-methylethyl)amino][(1-methylethyl)imino]meth… Solvents: 1,4-Dioxane ;  5 min, 40 °C
1.2 Reagents: Hydrogen Catalysts: 15-Crown-5 Solvents: 1,4-Dioxane ;  rt; 24 h, 100 bar, 60 °C
リファレンス
A bifunctional copper catalyst enables ester reduction with H2: Expanding the reactivity space of nucleophilic copper hydrides
Zimmermann, Birte M.; et al, ChemRxiv, 2021, 1, 1-9

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  0.5 h, 80 °C
1.2 80 °C; 24 h, 80 °C
リファレンス
Palladium/Benzoic Acid-Catalyzed Regio- and Stereoselective Polymerization of Internal Diynes and Diols through C(sp3)-H Activation
Wang, Jia; et al, ACS Macro Letters, 2019, 8(9), 1068-1074

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol ;  1 h, rt
リファレンス
Synthesis of Ether Oligomers
Renaudet, Olivier; et al, Organic Letters, 2004, 6(3), 397-400

ごうせいかいろ 15

はんのうじょうけん
1.1 Catalysts: 12-Tungstophosphoric acid Solvents: Ethanol ;  2 h, reflux
リファレンス
H3PW12O40 - A selective, environmentally benign, and reusable catalyst for the preparation of methoxymethyl and ethoxymethyl ethers and their deprotection under mild conditions
Mohammadpoor-Baltork, Iraj; et al, Canadian Journal of Chemistry, 2008, 86(8), 831-840

ごうせいかいろ 16

はんのうじょうけん
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  3 min, 120 °C
リファレンス
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

ごうせいかいろ 17

はんのうじょうけん
1.1 Catalysts: Manganese(1+), [(1R)-1-[bis(4-methoxy-3,5-dimethylphenyl)phosphino-κP]-2-[(1R)-1… Solvents: Ethanol ,  tert-Butanol ;  22 h, 100 °C
リファレンス
Manganese-catalysed transfer hydrogenation of esters
Oates, Conor L.; et al, Chemical Communications (Cambridge, 2020, 56(61), 8635-8638

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Sodium (in silica gel) ,  Silica Solvents: Acetonitrile ;  8 h, rt
リファレンス
Decarbamoylation of primary carbamates using sodium in silica gel (Na_SG)
Maurya, Chandra Kant; et al, Tetrahedron Letters, 2015, 56(17), 2228-2230

ごうせいかいろ 19

はんのうじょうけん
リファレンス
Methanolysis (solvolysis) and synthesis of 4'-substituted 4-benzyloxybenzyl chlorides and some related compounds: comparisons with the corresponding benzoyl compounds
Jorge, Jorge Armando Luis; et al, Journal of the Chemical Society, 1981, (1), 100-3

ごうせいかいろ 20

はんのうじょうけん
1.1 Reagents: Cesium carbonate Solvents: Acetonitrile ;  18 h, 25 °C
リファレンス
Discovery of highly potent and selective benzyloxybenzyl-based peroxisome proliferator-activator receptor (PPAR) δ agonists
Bratton, Larry D.; et al, Bioorganic & Medicinal Chemistry Letters, 2007, 17(13), 3624-3629

ごうせいかいろ 21

はんのうじょうけん
1.1 Reagents: Sodium hydride ,  Sodium iodide ,  Zinc iodide Solvents: Tetrahydrofuran ;  12 h, 40 °C
1.2 Solvents: Water ;  pH 10, 0 °C
リファレンス
Controlled Reduction of Carboxamides to Alcohols or Amines by Zinc Hydrides
Ong, Derek Yiren; et al, Angewandte Chemie, 2019, 58(15), 4992-4997

ごうせいかいろ 22

はんのうじょうけん
1.1 Reagents: Silica (chlorinated silica) ,  Lithium aluminum hydride Solvents: Diethyl ether ;  15 min, rt
リファレンス
LiAlH4/silica chloride as a new chemoselective system for reduction of carbonyl compounds and phosphine oxides
Khalilzadeh, M. A.; et al, Journal of the Iranian Chemical Society, 2008, 5(4), 699-705

ごうせいかいろ 23

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  0 °C; 2 h, rt
リファレンス
Soluble and polymer-supported 2- and 3-benzylated furans for the preparation of α,β-ethylenic carbonyl compounds
Albert, Sebastien; et al, Tetrahedron, 2007, 63(13), 2888-2900

ごうせいかいろ 24

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Methanol
リファレンス
Traceless solid-phase synthesis of hydroxylated cyclopentenones
Stathakis, Christos I.; et al, Tetrahedron Letters, 2008, 49(48), 6804-6806

ごうせいかいろ 25

はんのうじょうけん
1.1 Catalysts: 1-Methylimidazolium hydrogen sulfate ;  2.5 min, 120 °C
リファレンス
Microwave-assisted rapid and efficient deprotection and direct esterification and silylation of MOM and EOM ethers catalyzed by [Hmim][HSO4] as a Bronsted acidic ionic liquid
Mohammadpoor-Baltork, Iraj; et al, Monatshefte fuer Chemie, 2010, 141(10), 1083-1088

ごうせいかいろ 26

はんのうじょうけん
1.1 Reagents: Sodium tert-butoxide Catalysts: Chloro[1,3-dihydro-1-[2-[methyl[[(1-methylethyl)amino][(1-methylethyl)imino]meth… Solvents: 1,4-Dioxane ;  5 min, 40 °C
1.2 Reagents: Hydrogen ,  15-Crown-5 Solvents: 1,4-Dioxane ;  rt; 24 h, 100 bar, 60 °C
リファレンス
A Bifunctional Copper Catalyst Enables Ester Reduction with H2: Expanding the Reactivity Space of Nucleophilic Copper Hydrides
Zimmermann, Birte M.; et al, Journal of the American Chemical Society, 2021, 143(40), 16865-16873

p-Benzyloxybenzyl Alcohol Raw materials

p-Benzyloxybenzyl Alcohol Preparation Products

p-Benzyloxybenzyl Alcohol サプライヤー

Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:836-43-1)4-BENZYLOXYBENZYL AL
注文番号:1660478
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 17:00
価格 ($):discuss personally

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